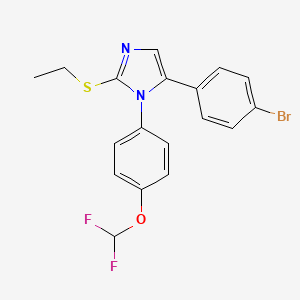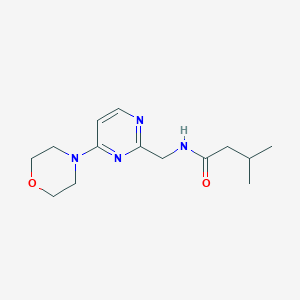
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide typically involves the following steps:
Formation of the pyrazole moiety: This can be achieved by reacting hydrazine with a suitable diketone under acidic or basic conditions to form the pyrazole ring.
Alkylation: The pyrazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Formation of the piperazine ring: This involves the reaction of an appropriate diamine with a dihaloalkane.
Coupling with 3,5-dimethoxyphenyl isocyanate: The final step involves coupling the piperazine derivative with 3,5-dimethoxyphenyl isocyanate to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: It can be used as a lead compound in the development of new drugs targeting neurological disorders, cancer, and inflammatory diseases.
Biological Studies: The compound can be used to study the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.
Pharmacology: It can be used in pharmacological studies to understand its effects on different biological pathways and its potential therapeutic benefits.
Industrial Applications: The compound may have applications in the development of new materials or as a chemical intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and thereby influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
4-(2-(1H-pyrazol-1-yl)ethyl)-N-phenylpiperazine-1-carboxamide: Similar structure but lacks the methoxy groups on the phenyl ring.
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide: Similar structure with different positions of the methoxy groups.
4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethylphenyl)piperazine-1-carboxamide: Similar structure with methyl groups instead of methoxy groups.
Uniqueness
The presence of the 3,5-dimethoxyphenyl group in 4-(2-(1H-pyrazol-1-yl)ethyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carboxamide may confer unique properties, such as increased lipophilicity, altered electronic properties, and potentially enhanced biological activity compared to similar compounds. These differences can influence the compound’s pharmacokinetics, binding affinity to targets, and overall therapeutic potential.
特性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(2-pyrazol-1-ylethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-25-16-12-15(13-17(14-16)26-2)20-18(24)22-9-6-21(7-10-22)8-11-23-5-3-4-19-23/h3-5,12-14H,6-11H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSVMVEPVMRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)CCN3C=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 2-(1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2694171.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2694172.png)


![N-{4-[1-(4-chlorobenzenesulfonyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2694178.png)
![Ethyl 4-(2,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2694180.png)

![4-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2694185.png)

![6-(3-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2694187.png)

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2694191.png)
![2-[3'-(4-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2694192.png)

